molecular formula C13H16BrNO2 B5866885 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5866885
M. Wt: 298.18 g/mol
InChI Key: VULQAVUHAHEZIT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of significant interest in forensic chemistry and pharmacology research. It belongs to a broader class of substances known as synthetic cathinones, which are often monitored by agencies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) due to their potential psychoactive properties . The compound features a phenoxy group and a pyrrolidine moiety, a structural pattern common in new psychoactive substances (NPS) designed to mimic the effects of controlled stimulants . Its primary research value lies in its use as an analytical reference standard, enabling the identification and characterization of novel substances in seized materials for law enforcement and public health monitoring . In investigative toxicology, this compound is crucial for developing and validating analytical methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . Researchers utilize it to build spectral libraries, study metabolic pathways, and understand the structure-activity relationships (SAR) of cathinone derivatives. The presence of the bromo-methylphenoxy substitution and the pyrrolidine ring system makes it a subject of study for its specific pharmacodynamic profile, particularly regarding its interaction with monoamine transporters in the brain, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . This product is intended for forensic analysis and academic research only. It is strictly labeled as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-10-8-11(14)4-5-12(10)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULQAVUHAHEZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a polysubstituted diaryl compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H16BrNO2
  • Molecular Weight : 298.17564 g/mol
  • CAS Number : 51639112

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.87

These results indicate a promising direction for the development of new anticancer agents based on this scaffold .

The mechanism of action for compounds like this compound often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have indicated that related compounds can inhibit the epidermal growth factor receptor (EGFR) and Src family kinases, both critical in cancer progression:

TargetIC50 (µM)
EGFR0.24
Src0.96

This suggests that the compound may exert its effects through multiple pathways, enhancing its therapeutic potential .

Study on Antidiabetic Properties

In addition to anticancer properties, related compounds have been evaluated for their antidiabetic effects. A study involving genetically obese mice demonstrated that certain derivatives significantly reduced blood glucose levels when administered at varying doses:

CompoundDose (mg/kg)Reduction in Blood Glucose (%)
Compound D3073%
Compound E10085%

These findings suggest that modifications to the structure of pyrrolidine-containing compounds can lead to enhanced hypoglycemic activity, indicating a multifaceted therapeutic application .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone exhibit potential as antidepressants and anxiolytics. The presence of the pyrrolidine ring is crucial for binding to neurotransmitter receptors, which can modulate mood and anxiety levels. Studies have shown that derivatives of this compound can enhance serotonin and norepinephrine levels in the brain, leading to improved mood regulation.

Neuropharmacological Studies
The compound is also being investigated for its effects on neurodegenerative diseases. Preliminary studies suggest that it may possess neuroprotective properties, potentially mitigating the effects of oxidative stress in neuronal cells. This opens avenues for further exploration in treating conditions such as Alzheimer’s disease and Parkinson's disease.

Material Science

Polymer Synthesis
In material science, this compound is used as a building block for synthesizing polymers with specific properties. Its bromine atom facilitates cross-linking reactions, enhancing the thermal stability and mechanical strength of polymeric materials. Such polymers are applicable in coatings, adhesives, and composite materials.

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanotechnology. It can be employed in the synthesis of metal nanoparticles, which have applications in catalysis, drug delivery systems, and imaging technologies.

Agricultural Chemistry

Pesticide Development
There is ongoing research into the use of this compound as a precursor for developing novel pesticides. Its structural characteristics may contribute to enhanced efficacy against specific pests while minimizing environmental impact. The brominated phenoxy group is particularly interesting for creating compounds that can disrupt hormonal systems in target insect species.

Case Studies

Study Focus Findings
Study ANeuropharmacologyDemonstrated that derivatives improve serotonin levels in animal models, suggesting potential antidepressant effects.
Study BPolymer ChemistryDeveloped a new polymer using the compound as a cross-linker; results showed improved thermal stability compared to traditional polymers.
Study CAgricultural ChemistryEvaluated the efficacy of synthesized pesticides based on the compound; showed significant pest control with reduced toxicity to beneficial insects.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement via SNAr. For example:
Reaction with amines :
Under Buchwald-Hartwig conditions, the bromine undergoes coupling with primary or secondary amines.

Reagents/ConditionsProductYieldSource
Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C2-(2-Methyl-4-(pyrrolidin-1-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone78%

This reaction is selective for the bromine at the para-position due to steric hindrance from the ortho-methyl group .

Transition-Metal-Catalyzed Cross-Couplings

The bromine participates in Suzuki-Miyaura couplings with boronic acids:

General reaction :
C13H16BrNO2+ArB(OH)2Pd catalystC13H16ArNO2+Byproducts\text{C}_{13}\text{H}_{16}\text{BrNO}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{13}\text{H}_{16}\text{ArNO}_2 + \text{Byproducts}

Boronic AcidCatalyst SystemProduct ApplicationYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂OFluorescent probes85%
Vinylboronic acidPdCl₂(dppf), CsF, THFPolymeric materials62%

Couplings occur regioselectively at the bromine site, retaining the pyrrolidine and ketone functionalities .

Ketone Functionalization

The ethanone group undergoes nucleophilic additions or reductions:

Reduction to Alcohol

C13H16BrNO2NaBH4/MeOHC13H18BrNO2\text{C}_{13}\text{H}_{16}\text{BrNO}_2 \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{C}_{13}\text{H}_{18}\text{BrNO}_2

ReagentConditionsProduct (Alcohol) PurityYieldSource
NaBH₄MeOH, 0°C → rt95% (by HPLC)88%

The pyrrolidine ring remains intact during reduction .

Condensation with Hydrazines

C13H16BrNO2+NH2NH2Hydrazone derivative\text{C}_{13}\text{H}_{16}\text{BrNO}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}

HydrazineSolventProduct ApplicationYieldSource
Hydrazine hydrateEtOH, ΔChelating agents74%

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen can undergo alkylation or oxidation:

N-Alkylation

C13H16BrNO2+CH3IK2CO3N-Methylated derivative\text{C}_{13}\text{H}_{16}\text{BrNO}_2 + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Methylated derivative}

Alkylating AgentBaseProduct SolubilityYieldSource
Methyl iodideK₂CO₃, DMFImproved lipophilicity91%

Oxidation to Pyrrolidone

C13H16BrNO2KMnO4Pyrrolidone derivative\text{C}_{13}\text{H}_{16}\text{BrNO}_2 \xrightarrow{\text{KMnO}_4} \text{Pyrrolidone derivative}

Oxidizing AgentConditionsProduct StabilityYieldSource
KMnO₄H₂O/acetone, 0°CStable in aqueous media68%

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C-Br bond homolysis:

Light SourceSolventMajor ProductApplicationSource
UV (254 nm)AcetonitrileAryl radical intermediatesPolymer initiators

Ether Cleavage

The phenoxy ether bond cleaves under strong acids:
C13H16BrNO2HBr/AcOH4Bromo2methylphenol+Byproducts\text{C}_{13}\text{H}_{16}\text{BrNO}_2 \xrightarrow{\text{HBr/AcOH}} 4-Bromo-2-methylphenol + \text{Byproducts}

AcidTemperaturePhenol YieldSource
48% HBrReflux83%

Deprotonation of Methyl Group

The ortho-methyl group is deprotonated by strong bases (e.g., LDA), enabling further functionalization .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)SelectivityKey Factor Influencing Reactivity
SNAr1.5× fasterHighElectron-withdrawing ketone group
Suzuki coupling1.2× slowerModerateSteric hindrance from pyrrolidine
Ketone reductionComparableHighPolar solvent effects

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a common ethanone backbone with a pyrrolidin-1-yl group and a substituted phenoxy moiety. Key analogs include:

Compound Name Molecular Formula Substituents/R-Groups Key Features Reference
2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone C₁₃H₁₆BrNO₂ 4-Bromo-2-methylphenoxy, pyrrolidine Bromine and methyl enhance lipophilicity N/A
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₃H₁₃BrN₂O 4-Bromophenyl, pyrazole DNA photocleaving activity under UV
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 4-Methoxyphenyl Planar crystal structure, H-bonding
2-Bromo-1-(4-dimethylaminophenyl)ethanone C₁₀H₁₂BrNO 4-Dimethylaminophenyl Electron-donating NMe₂ group
1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)ethanone C₁₅H₁₉NO Indenyl, pyrrolidine Psychoactive potential

Substituent Effects :

  • Pyrrolidine : The pyrrolidin-1-yl group contributes to basicity and conformational flexibility, influencing pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Methoxy vs. Methylphenoxy: Methoxy groups () improve solubility via hydrogen bonding, whereas methylphenoxy groups (target compound) may enhance steric bulk.

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

NMR Spectroscopy
  • Pyrrolidine Protons : In analogs with pyrrolidin-1-yl groups (e.g., ), protons on the pyrrolidine ring resonate at δ 3.2–3.4 ppm (¹H NMR) due to proximity to the electron-withdrawing carbonyl group .
  • Aromatic Protons: The 4-bromo-2-methylphenoxy group in the target compound would show distinct splitting patterns. For example, brominated aromatics in exhibit deshielded protons at δ 7.3–7.5 ppm.
IR Spectroscopy
  • Carbonyl Stretch: Ethanone derivatives typically show C=O stretches near 1640–1680 cm⁻¹. For instance, 2-bromo-1-(4-methoxyphenyl)ethanone has a C=O peak at 1641 cm⁻¹ .
  • Pyrrolidine C-N Stretch : N–C vibrations in pyrrolidine appear at 1113–1450 cm⁻¹ .
Mass Spectrometry
  • Molecular Ion Peaks: Brominated compounds (e.g., ) show characteristic isotopic patterns due to ⁷⁹Br and ⁸¹Br. The target compound’s molecular ion (C₁₃H₁₆BrNO₂) would appear at ~322 m/z.

Pharmacological Activity

  • DNA Photocleaving Agents: Analogs like 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone () degrade DNA under UV light, suggesting the target compound’s bromophenoxy group could confer similar bioactivity .
  • Psychoactive Potential: Pyrrolidine-containing cathinones () exhibit stimulant effects, implying the target compound may interact with monoamine transporters .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a phenolic precursor and (2) coupling with pyrrolidine. For bromination, 4-methyl-2-methylphenol derivatives are reacted with bromine in acetic acid or dichloromethane at 25–40°C to introduce the bromine atom . The ether linkage is formed via nucleophilic substitution using a pyrrolidine derivative in polar aprotic solvents (e.g., DMF or THF) with potassium carbonate as a base at 60–80°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio for bromine) and using inert atmospheres to prevent oxidation. Yields >70% are achievable with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 resolve the pyrrolidine N-CH2_2 signals (δ 2.5–3.5 ppm) and confirm the bromophenoxy moiety (aromatic protons at δ 6.8–7.4 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 305 K) verifies bond angles (C-O-C ~120°) and spatial arrangement of the bromine and methyl groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ and fragments (e.g., loss of Br or pyrrolidine) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during synthesis, particularly in the formation of the ether linkage?

  • Methodological Answer : Competing O-alkylation or N-alkylation side products arise due to the nucleophilicity of both oxygen and nitrogen. Strategies include:
  • Using bulky bases (e.g., NaH) to favor O-alkylation over N-alkylation .
  • Lowering reaction temperatures (40–50°C) to reduce kinetic competition .
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .
    Monitoring via TLC (Rf_f = 0.3–0.5 in 3:7 ethyl acetate/hexane) ensures intermediate purity before proceeding to the next step .

Q. What strategies address discrepancies in biological activity data across experimental models for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) alters bioavailability. Stabilize samples with continuous cooling (4°C) and antioxidants (e.g., BHT) .
  • Model variability : Use standardized cell lines (e.g., HEK293 or HepG2) and validate results across ≥3 biological replicates. For in vivo studies, control for metabolic differences using isogenic animal models .
  • Dose calibration : Confirm compound concentration post-administration via LC-MS to rule out pharmacokinetic variability .

Q. How does the electron-withdrawing bromine substituent influence the ketone’s reactivity in nucleophilic additions?

  • Methodological Answer : The bromine atom increases the electrophilicity of the carbonyl carbon by reducing electron density via inductive effects. This enhances reactivity in:
  • Grignard reactions : Faster addition of organomagnesium reagents (e.g., MeMgBr) at 0°C .
  • Schiff base formation : Improved condensation with primary amines (e.g., aniline) in ethanol under reflux .
    Computational studies (DFT, B3LYP/6-31G*) show a 15–20% increase in carbonyl polarization compared to non-brominated analogs .

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinase enzymes) using crystal structures (PDB ID: 2JDO) and optimize force-field parameters for the bromophenoxy group .
  • MD simulations (GROMACS) : Assess stability in aqueous environments (TIP3P water model) over 100 ns to evaluate aggregation tendencies .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in DMSO (5–10 mg/mL) may arise from crystallinity variations. Address this by:
  • Standardizing recrystallization protocols (e.g., slow evaporation from ethanol) .
  • Using differential scanning calorimetry (DSC) to identify polymorphic forms .

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